tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate
Description
Tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an oxane ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-16(2,3)23-15(21)18-17(7-11-22-12-8-17)6-10-19-9-4-5-14(19)13-20/h14,20H,4-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWDUEBPQBVXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CCN2CCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative and a pyrrolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity.
Tert-butyl (3-hydroxypropyl)carbamate: Another carbamate with a hydroxyl group, used in similar applications.
Tert-butyl (2-piperidin-3-ylethyl)carbamate: A related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate is unique due to its combination of a tert-butyl group, a pyrrolidine ring, and an oxane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
